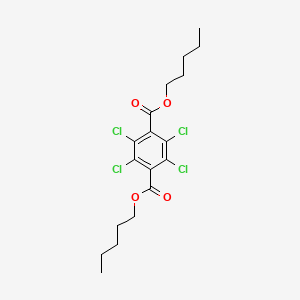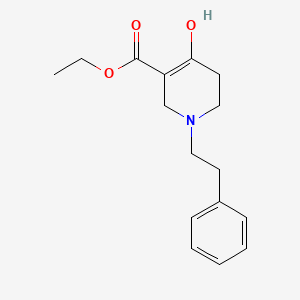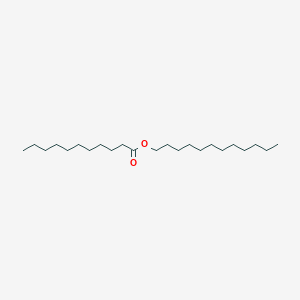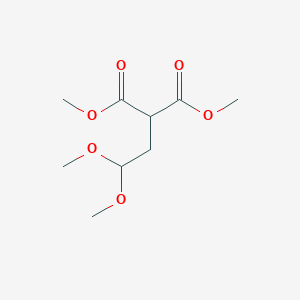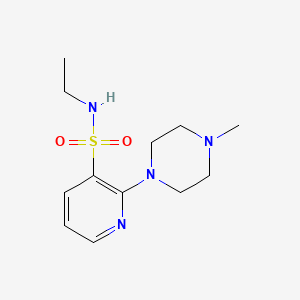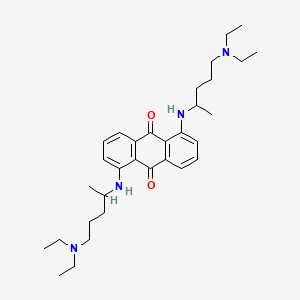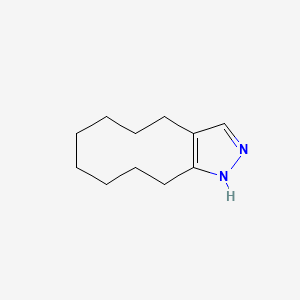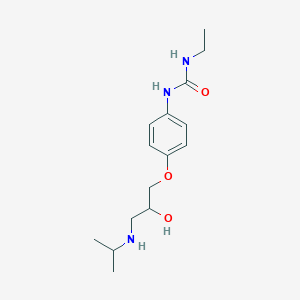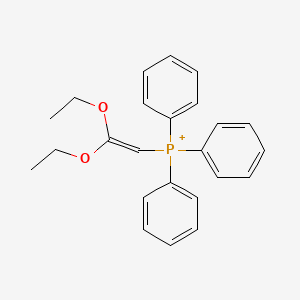
Diethyl 3,4-dibromohexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,4-dibromohexanedioate is an organic compound with the molecular formula C10H16Br2O4 It is a diester derivative of hexanedioic acid, featuring bromine atoms at the 3rd and 4th positions of the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 3,4-dibromohexanedioate can be synthesized through a multi-step process. One common method involves the bromination of diethyl hexanedioate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 4th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 3,4-dibromohexanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to diethyl hexanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to yield hexanedioic acid and ethanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Diethyl 3,4-dihydroxyhexanedioate.
Reduction: Diethyl hexanedioate.
Hydrolysis: Hexanedioic acid and ethanol.
Aplicaciones Científicas De Investigación
Diethyl 3,4-dibromohexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of diethyl 3,4-dibromohexanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 3rd and 4th positions make it susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and reduction. These reactions enable the compound to participate in various synthetic pathways, leading to the formation of diverse products.
Comparación Con Compuestos Similares
Diethyl 2,5-dibromohexanedioate: Similar structure but with bromine atoms at the 2nd and 5th positions.
Diethyl 3,4-dichlorohexanedioate: Chlorine atoms instead of bromine at the 3rd and 4th positions.
Diethyl hexanedioate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Uniqueness: Diethyl 3,4-dibromohexanedioate is unique due to the specific positioning of bromine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in organic synthesis and material science, offering versatility in various chemical transformations.
Propiedades
Número CAS |
34926-61-9 |
|---|---|
Fórmula molecular |
C10H16Br2O4 |
Peso molecular |
360.04 g/mol |
Nombre IUPAC |
diethyl 3,4-dibromohexanedioate |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)5-7(11)8(12)6-10(14)16-4-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CLNFOLRUQAFJLZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C(CC(=O)OCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


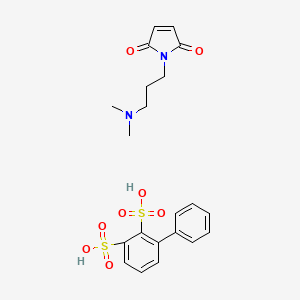
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
